molecular formula C6H13ClN2O B1384055 3-Amino-1-ethylpyrrolidin-2-one hydrochloride CAS No. 2059932-38-4

3-Amino-1-ethylpyrrolidin-2-one hydrochloride

Cat. No.: B1384055
CAS No.: 2059932-38-4
M. Wt: 164.63 g/mol
InChI Key: IJUZETZCRQBGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-ethylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Amino-1-ethylpyrrolidin-2-one hydrochloride typically involves the reaction of 3-amino-1-ethylpyrrolidin-2-one with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

3-Amino-1-ethylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-ethylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-ethylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Amino-1-ethylpyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

  • 3-Amino-1-methylpyrrolidin-2-one hydrochloride
  • 3-Amino-1-propylpyrrolidin-2-one hydrochloride
  • 3-Amino-1-butylpyrrolidin-2-one hydrochloride

These compounds share similar structures but differ in their alkyl substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

3-amino-1-ethylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-2-8-4-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUZETZCRQBGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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